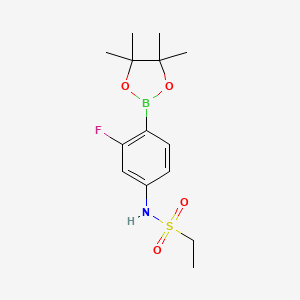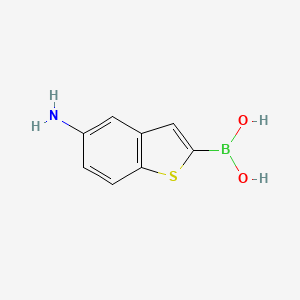
5-Aminobenzothiophene-2-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminobenzothiophene-2-boronic Acid is a versatile organic compound that combines the structural elements of benzothiophene and boronic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobenzothiophene-2-boronic Acid typically involves the following steps:
Bromination: The starting material, benzothiophene, undergoes bromination to introduce a bromine atom at the 5-position.
Amination: The brominated benzothiophene is then subjected to amination to replace the bromine atom with an amino group, resulting in 5-Aminobenzothiophene.
Borylation: Finally, the amino group is converted to a boronic acid group through borylation, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminobenzothiophene-2-boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Suzuki-Miyaura cross-coupling typically uses palladium catalysts and a base such as potassium carbonate.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acid.
Amine Derivatives: Resulting from the reduction of the amino group.
Coupling Products: Formed through Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Aminobenzothiophene-2-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 5-Aminobenzothiophene-2-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The amino group can interact with enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
5-Aminobenzothiophene-2-boronic Acid is unique due to its combination of benzothiophene and boronic acid functionalities. Similar compounds include:
Benzothiophene-2-boronic Acid: Lacks the amino group.
5-Aminobenzothiophene: Lacks the boronic acid group.
Boronic Acid Derivatives: Other boronic acids with different substituents.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of this compound.
Eigenschaften
Molekularformel |
C8H8BNO2S |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
(5-amino-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H,10H2 |
InChI-Schlüssel |
JKKGGMCLDMDJBH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(S1)C=CC(=C2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


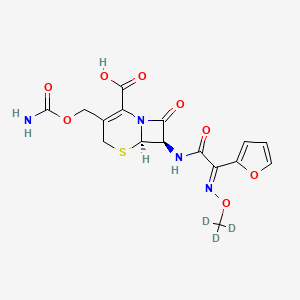
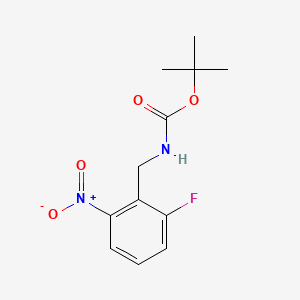
![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
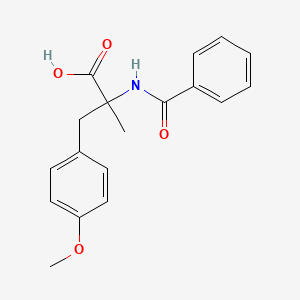
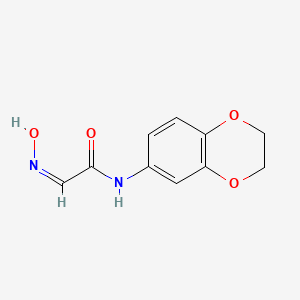
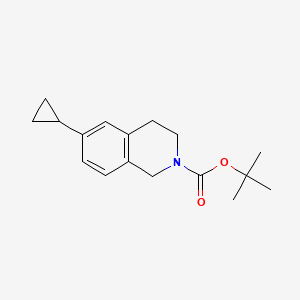
![1-[3-(Boc-amino)-1-pyrrolyl]ethanone](/img/structure/B15338629.png)

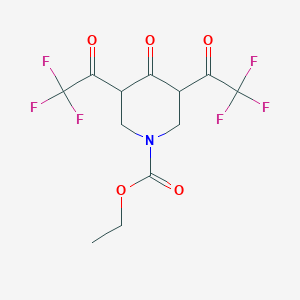

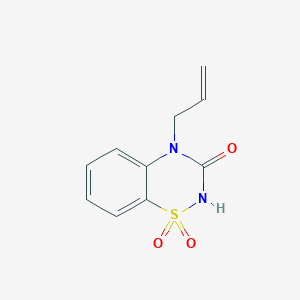
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
